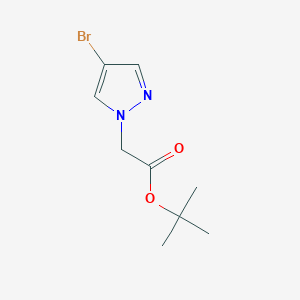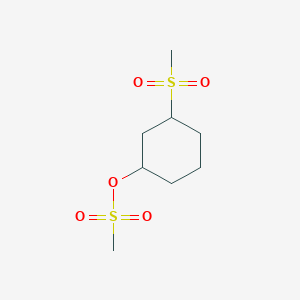
3-Methanesulfonylcyclohexyl methanesulfonate
Vue d'ensemble
Description
3-Methanesulfonylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C8H16O5S2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of related compounds like methyl methanesulfonate has been optimized using methods based on density functional theory, coupled cluster, and Moller−Plesset second order perturbation theory (MP2) .Applications De Recherche Scientifique
Oxidation Reactions and Radical Chemistry : Research has shown that methanesulfinic acid, a related compound, reacts with hydroxyl radicals, forming methanesulfonyl radicals. These radicals are significant in various chemical reactions, including oxidation processes. This insight is crucial for understanding the reactivity and potential applications of methanesulfonyl compounds in radical chemistry (Flyunt et al., 2001).
Microbial Metabolism and Environmental Chemistry : Methanesulfonic acid, closely related to the compound , plays a key role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria, highlighting its environmental significance and potential applications in microbiology and environmental sciences (Kelly & Murrell, 1999).
Electrochemical Studies : The electrochemical behavior of Cr(III)/Cr(II) in aqueous methanesulfonate solutions has been studied. Understanding the electroreduction process of Cr(III) in methanesulfonate electrolytes provides insights into potential applications in electrochemistry and material sciences (Protsenko et al., 2011).
Atmospheric Chemistry : Methanesulfonates, including derivatives like the compound , are significant in atmospheric chemistry. They are formed from the oxidation of dimethyl sulfide and can undergo further chemical transformations, playing a role in atmospheric processes (Kwong et al., 2018).
Catalysis in Chemical Reactions : Methanesulfonates have been studied as catalysts in various chemical reactions, such as the esterification of carboxylic acids. This indicates the potential use of methanesulfonates in catalysis and organic synthesis (Jiang, 2005).
Sulfonation Processes : The direct sulfonation of methane to methanesulfonic acid using catalysts and different reaction conditions has been explored, showcasing the significance of methanesulfonates in industrial chemistry (Mukhopadhyay & Bell, 2004).
Chemical Synthesis : Methanesulfonates are utilized in the synthesis of complex molecules, indicating their role as intermediates in synthetic chemistry. For example, they have been used in the synthesis of chromone-based compounds, which are of interest in medicinal chemistry (Zhou et al., 2021).
Mécanisme D'action
Target of Action
It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents .
Mode of Action
3-Methanesulfonylcyclohexyl methanesulfonate, as a methanesulfonate ester, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methanesulfonylcyclohexyl methanesulfonate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain sulfonate-utilizing enzymes, leading to the formation of specific reaction products . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, resulting in enzyme inhibition or activation depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in sulfur metabolism, leading to changes in cellular metabolic flux . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds, which can result in irreversible changes to the enzyme’s structure and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the oxidation and reduction of sulfur-containing compounds . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. For example, this compound can be metabolized by sulfonate monooxygenase, resulting in the formation of specific reaction products that are further processed by other metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
(3-methylsulfonylcyclohexyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQJAJJNNJOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216288 | |
| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-89-0 | |
| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



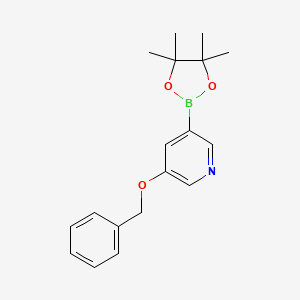
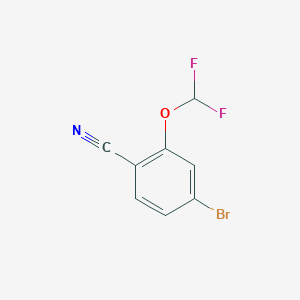

![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)
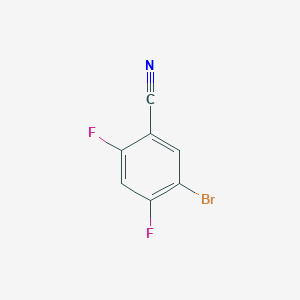
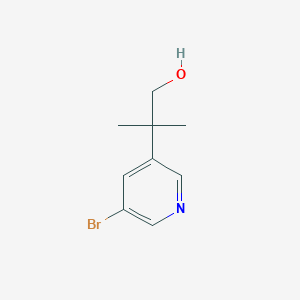


![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)
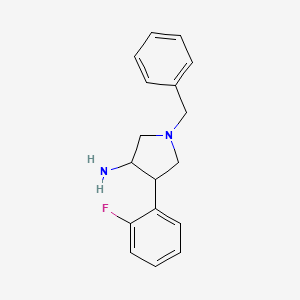
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)
